

Spectroscopic Characterization of 4-Bromo-1-(phenylsulfonyl)pyrazole: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4-Bromo-1-(phenylsulfonyl)pyrazole
Cat. No.:	B179746

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Introduction

4-Bromo-1-(phenylsulfonyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating a pyrazole ring, a phenylsulfonyl group, and a bromine atom, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is paramount for advancing research and development involving this molecule. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of **4-Bromo-1-(phenylsulfonyl)pyrazole**, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. This guide is built upon the foundational principles of spectroscopic analysis and draws from established data for analogous chemical structures to present a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-resolution ^1H and ^{13}C NMR spectra of **4-Bromo-1-(phenylsulfonyl)pyrazole** is outlined below. The causality behind each step is explained to ensure data of the highest quality.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **4-Bromo-1-(phenylsulfonyl)pyrazole**. The sample should be of high purity to avoid interference from impurities.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d_6 is a more polar alternative if solubility is an issue.
- Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Insoluble particles can degrade the quality of the NMR spectrum.

2. Instrument Setup and Data Acquisition:

- The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
 - ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of aromatic and pyrazole protons.
 - Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
 - Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of protons between scans, leading to more accurate integration.

- Number of Scans: 16-64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.
 - Acquisition Time: An acquisition time of 1-2 seconds.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, as quaternary carbons can have longer relaxation times.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C can be used as an internal reference.[\[2\]](#)
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons corresponding to each signal.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **4-Bromo-1-(phenylsulfonyl)pyrazole** is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the phenylsulfonyl group. The predicted chemical shifts and multiplicities are based on the analysis of similar pyrazole and phenylsulfonyl-containing compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted ^1H NMR Data for **4-Bromo-1-(phenylsulfonyl)pyrazole** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	Doublet	2H	Protons ortho to the sulfonyl group (H-2', H-6')
~7.8	Singlet	1H	Pyrazole proton (H-5)
~7.6-7.8	Triplet	1H	Proton para to the sulfonyl group (H-4')
~7.5-7.7	Triplet	2H	Protons meta to the sulfonyl group (H-3', H-5')
~7.4	Singlet	1H	Pyrazole proton (H-3)

- **Phenylsulfonyl Protons:** The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded and appear at the lowest field (~8.0-8.2 ppm). The meta and para protons will resonate at slightly higher fields.
- **Pyrazole Protons:** The two protons on the pyrazole ring are in different chemical environments and are expected to appear as singlets, as they are not coupled to each other. The proton at the C-5 position is adjacent to a nitrogen atom and the bromine-bearing carbon, while the C-3 proton is flanked by two nitrogen atoms. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the phenylsulfonyl group.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on established ranges for aromatic and heterocyclic carbons.[1][6][7]

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-1-(phenylsulfonyl)pyrazole** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~145	Pyrazole Carbon (C-5)
~140	Phenylsulfonyl Carbon (C-1')
~135	Phenylsulfonyl Carbon (C-4')
~130	Phenylsulfonyl Carbons (C-3', C-5')
~128	Phenylsulfonyl Carbons (C-2', C-6')
~125	Pyrazole Carbon (C-3)
~95	Pyrazole Carbon (C-4)

- Phenylsulfonyl Carbons: The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be found around 140 ppm. The other aromatic carbons will appear in the typical range of 128-135 ppm.
- Pyrazole Carbons: The carbon atom bearing the bromine (C-4) is expected to be significantly shielded due to the heavy atom effect of bromine and will appear at a higher field (around 95 ppm). The other two pyrazole carbons will be in the more typical aromatic/heterocyclic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

The choice of ionization technique is crucial for obtaining a meaningful mass spectrum. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation.

1. Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrument Setup and Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they can be readily protonated.
- Infusion: The sample solution can be directly infused into the mass spectrometer.
- Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable and strong signal for the molecular ion.

Mass Spectrum Analysis

The mass spectrum of **4-Bromo-1-(phenylsulfonyl)pyrazole** will provide key information for its structural confirmation.

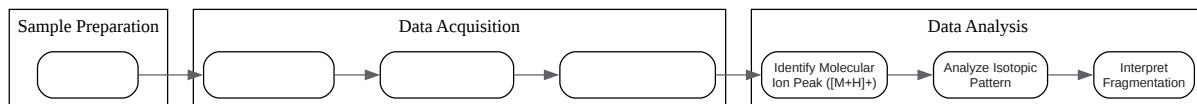
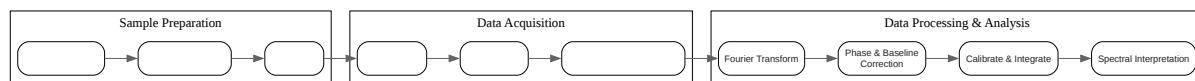
Table 3: Predicted Mass Spectrometry Data for **4-Bromo-1-(phenylsulfonyl)pyrazole**

m/z	Ion	Comments
286/288	$[M+H]^+$	Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (isotopes ^{79}Br and ^{81}Br). [8] [9]
222/224	$[M+H - \text{SO}_2]^+$	Loss of sulfur dioxide (64 Da) is a common fragmentation pathway for phenylsulfonyl compounds. [10] [11]
141	$[\text{C}_6\text{H}_5\text{SO}_2]^+$	Phenylsulfonyl cation.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation.

- Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).[8] For the protonated molecule, this will appear at m/z 286 and 288.
 - Fragmentation Pattern: The fragmentation of **4-Bromo-1-(phenylsulfonyl)pyrazole** is expected to be dominated by the cleavage of the S-N bond and the loss of the sulfonyl group. A significant fragment would be the phenylsulfonyl cation at m/z 141. Another common fragmentation for sulfonyl compounds is the loss of SO_2 .[10][12][13][14]

Workflow Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for MS analysis.

Integrated Spectroscopic Analysis

The combination of NMR and MS data provides a powerful and synergistic approach to the unequivocal structural confirmation of **4-Bromo-1-(phenylsulfonyl)pyrazole**.

- Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).
- ^1H and ^{13}C NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the presence of the pyrazole and phenylsulfonyl moieties and their substitution pattern.

Together, these techniques leave no ambiguity as to the structure of the synthesized compound, ensuring the integrity of subsequent research and development activities.

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